

Anti-apoptotic agent 1 CAS number 2563616-64-6 details

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Compound of Interest

Compound Name: Anti-apoptotic agent 1

Cat. No.: B15582991

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Technical Guide: Anti-apoptotic Agent 1 (Compound B4)

CAS Number: 2563616-64-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anti-apoptotic agent 1, also referred to as Compound B4, is a novel, orally bioavailable phenyltetrazolium derivative with significant neuroprotective properties.^{[1][2]} It has demonstrated potent efficacy in preclinical models of ischemic stroke, suggesting its potential for both acute treatment and secondary prevention.^{[1][2]} This technical guide provides a comprehensive overview of the available data on Compound B4, including its chemical properties, preclinical efficacy, pharmacokinetic profile, and presumed mechanism of action.

Chemical Properties

A summary of the key chemical properties of **Anti-apoptotic agent 1** (Compound B4) is presented in Table 1.

Property	Value	Reference
CAS Number	2563616-64-6	[3]
Molecular Formula	C12H15BrN4O	[3]
Molecular Weight	311.18 g/mol	[4]
SMILES	<chem>BrC=1C=CC(=C(C1)C2=NN=N</chem> <chem>N2)C(O)CCCC</chem>	[3]
Chemical Name	1-(4-bromophenyl)-5-(1-hydroxypentyl)-1H-tetrazole	-
Appearance	White to off-white solid	-
Solubility	Soluble in DMSO and ethanol	-

Preclinical Efficacy in Ischemic Stroke Models

Compound B4 has shown superior neuroprotective effects compared to N-butylphthalide (NBP), an existing treatment for acute cerebral ischemia.[1]

Transient Middle Cerebral Artery Occlusion (tMCAO) Model

In a rat model of tMCAO, Compound B4 significantly reduced infarct volumes, indicating its potential for treating acute ischemic stroke.[1]

Photothrombotic (PT) Stroke Model

Oral administration of Compound B4 demonstrated potent preventative effects in a photothrombotic rat model of stroke, highlighting its potential for secondary stroke prevention.
[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on Compound B4.

Parameter	Model	Result	Comparison	Reference
Infarct Volume Reduction	tMCAO (rat)	Substantial attenuation	Surpassed NBP	[1]
Stroke Prevention Potency	Photothrombotic (rat)	Stronger than NBP	-	[1]
Oral Bioavailability	-	Remarkable	-	[1][2]

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (tMCAO) Model Protocol

This protocol describes the induction of focal cerebral ischemia in rats.

- **Animal Preparation:** Adult male Sprague-Dawley rats are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.
- **Surgical Procedure:** A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ICA through the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
- **Reperfusion:** After a defined period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow reperfusion.
- **Compound Administration:** Compound B4 or vehicle is administered orally or intravenously at specified doses and time points relative to the ischemic insult.
- **Outcome Assessment:** Infarct volume is measured 24 hours after reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining. Neurological deficit scores are also assessed.

Photothrombotic (PT) Stroke Model Protocol

This protocol outlines the induction of a focal cortical stroke.

- **Animal Preparation:** As described in the tMCAO protocol.
- **Photosensitizer Injection:** The photosensitive dye Rose Bengal (e.g., 10 mg/kg) is injected intravenously.
- **Photoirradiation:** A cold light source is focused on a specific area of the exposed skull (e.g., sensorimotor cortex) for a defined duration (e.g., 15 minutes) to induce a focal ischemic lesion.
- **Compound Administration:** Compound B4 or vehicle is administered orally prior to or after the induction of the stroke.
- **Outcome Assessment:** Infarct size is determined by histological analysis at a specified time point post-stroke. Functional outcomes can be assessed using behavioral tests.

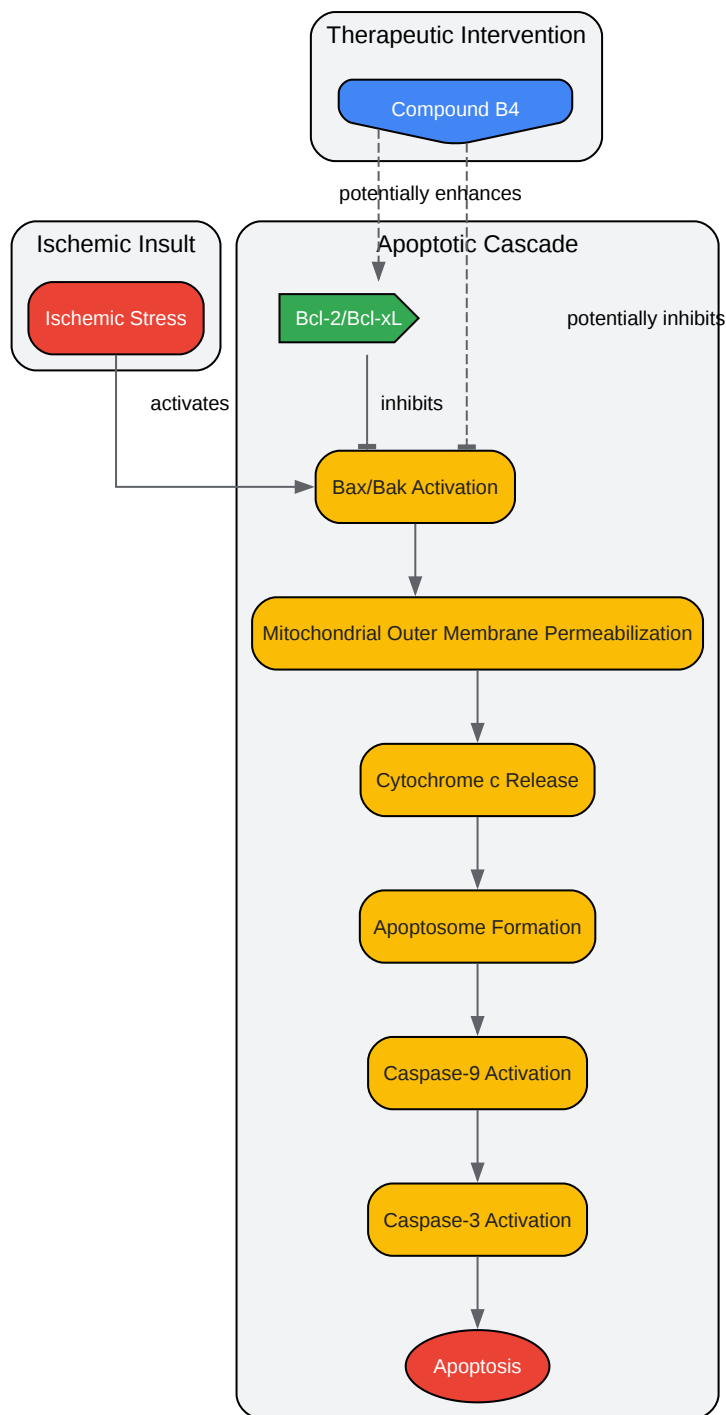
Signaling Pathways and Mechanism of Action

While the precise signaling pathway of **Anti-apoptotic agent 1** (Compound B4) has not been fully elucidated in the available literature, its classification as an anti-apoptotic agent suggests that it likely modulates key pathways involved in programmed cell death. Based on its neuroprotective effects in stroke, a condition where both apoptosis and necrosis contribute to neuronal death, Compound B4 may interfere with the intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.

A plausible mechanism involves the inhibition of pro-apoptotic proteins and the enhancement of anti-apoptotic protein function, ultimately preventing the activation of caspases, the key executioners of apoptosis.

Presumed Anti-Apoptotic Signaling Pathway

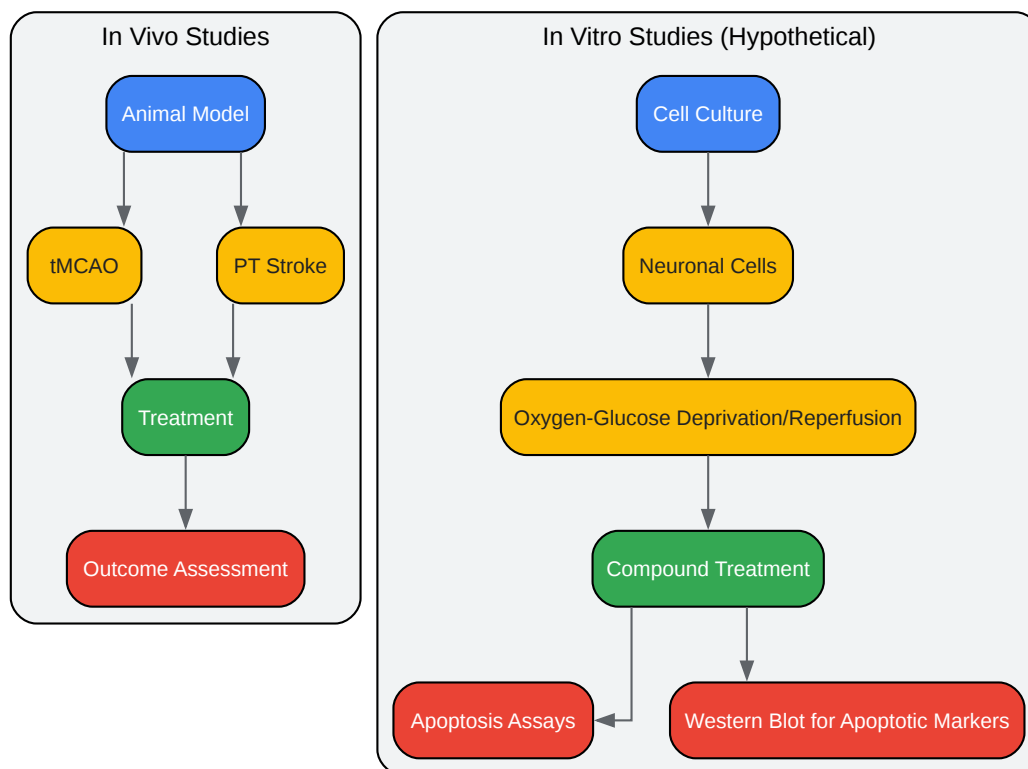
Presumed Anti-Apoptotic Signaling Pathway of Compound B4

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Caption: Presumed mechanism of Compound B4 in inhibiting the intrinsic apoptotic pathway.

Experimental Workflow Diagram

Experimental Workflow for Preclinical Evaluation of Compound B4



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